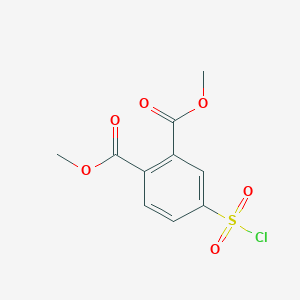

1,2-Dimethyl 4-(chlorosulfonyl)benzene-1,2-dicarboxylate

Description

Properties

IUPAC Name |

dimethyl 4-chlorosulfonylbenzene-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO6S/c1-16-9(12)7-4-3-6(18(11,14)15)5-8(7)10(13)17-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZHLDLGTSWJGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301334677 | |

| Record name | Dimethyl 4-(chlorosulfonyl)phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301334677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152495-27-6 | |

| Record name | Dimethyl 4-(chlorosulfonyl)phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301334677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dimethyl 4-(chlorosulfonyl)benzene-1,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl 4-(chlorosulfonyl)benzene-1,2-dicarboxylate typically involves the chlorosulfonation of dimethyl phthalate. The reaction is carried out by treating dimethyl phthalate with chlorosulfonic acid under controlled conditions . The reaction proceeds as follows:

Dimethyl phthalate+Chlorosulfonic acid→1,2-Dimethyl 4-(chlorosulfonyl)benzene-1,2-dicarboxylate

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl 4-(chlorosulfonyl)benzene-1,2-dicarboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or alcohols in the presence of a base (e.g., triethylamine) can facilitate substitution reactions.

Major Products Formed

Sulfonamide Derivatives: Formed by the reaction with amines.

Sulfonate Derivatives: Formed by the reaction with alcohols.

Sulfonyl Compounds: Formed by the reduction of the chlorosulfonyl group.

Scientific Research Applications

Medicinal Chemistry Applications

-

Oxidative Phosphorylation Inhibition :

- Recent studies have highlighted the potential of compounds similar to 1,2-Dimethyl 4-(chlorosulfonyl)benzene-1,2-dicarboxylate as inhibitors of oxidative phosphorylation (OXPHOS). These inhibitors target mitochondrial function, which is crucial for the survival of certain cancer cells that rely on aerobic metabolism for energy production. This mechanism is particularly relevant in the context of pancreatic cancer treatment, where such compounds have shown promising results in preclinical models .

-

Structure-Activity Relationship Studies :

- The compound has been utilized in structure-activity relationship (SAR) studies to optimize the efficacy of related sulfonamide derivatives. These studies focus on modifying the chemical structure to enhance biological activity against specific cancer cell lines. For example, modifications to the sulfonamide group have led to increased potency and selectivity against various cancer types .

Organic Synthesis Applications

- Synthesis of Sulfonyl Compounds :

- Functionalization Reactions :

Case Studies

Mechanism of Action

The mechanism of action of 1,2-Dimethyl 4-(chlorosulfonyl)benzene-1,2-dicarboxylate involves its reactivity towards nucleophiles and reducing agents. The chlorosulfonyl group is highly reactive and can undergo substitution or reduction reactions, leading to the formation of various derivatives. These derivatives can interact with molecular targets and pathways, depending on their chemical structure and functional groups .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural analogs of benzene-1,2-dicarboxylate esters, emphasizing substituent variations and their implications:

Key Observations :

- Reactivity : The chlorosulfonyl group in the target compound enhances electrophilicity compared to unsubstituted DMP or chloro-substituted analogs. This makes it a candidate for nucleophilic substitution reactions, akin to sulfonyl chlorides in organic synthesis .

- Biological Activity: Dioctyl and dibutyl phthalates exhibit binding affinities to proteins (e.g., ASN68, TYR148) linked to anti-inflammatory and pesticidal effects .

Physicochemical Properties

| Property | This compound | Dimethyl Phthalate (DMP) | Dioctyl Benzene-1,2-dicarboxylate |

|---|---|---|---|

| Molecular Weight (g/mol) | ~284.7 (calculated) | 194.19 | 390.56 |

| Solubility | Likely polar organic solvents (e.g., acetone, DMSO) | Miscible in alcohols | Lipophilic (soluble in fats) |

| Stability | Hydrolytically unstable (reactive -SO₂Cl) | High stability | Moderate stability |

Notes:

- The chlorosulfonyl group increases molecular weight and polarity compared to DMP but reduces stability due to hydrolysis susceptibility.

- Dioctyl derivatives exhibit lipophilicity, favoring membrane interactions in biological systems .

Environmental and Health Impact

- Persistence : Sulfonyl groups may resist biodegradation compared to ester-linked phthalates, increasing environmental persistence.

- Toxicity : Chlorosulfonyl derivatives are expected to exhibit higher acute toxicity than DMP or DEP, which are classified as endocrine disruptors .

Biological Activity

1,2-Dimethyl 4-(chlorosulfonyl)benzene-1,2-dicarboxylate, also known as dimethyl 4-(chlorosulfonyl)phthalate, is a compound with significant biological activity. Its structure features a chlorosulfonyl group attached to a benzene ring that is further substituted with two carboxylate esters. This compound has garnered attention in various fields of research due to its potential therapeutic applications.

- IUPAC Name : Dimethyl 4-(chlorosulfonyl)phthalate

- Molecular Formula : C₁₀H₉ClO₆S

- CAS Number : 1152495-27-6

- Purity : 95%

- Molecular Weight : 288.69 g/mol

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies involving derivatives of sulfonyl compounds have shown promising results in inhibiting tumor cell growth. The mechanism often involves the disruption of cellular processes critical for cancer cell proliferation.

- Case Study : In a study assessing the antiproliferative activity of phenyl sulfonate derivatives, it was found that certain derivatives exhibited IC50 values (the concentration required to inhibit cell growth by 50%) in the micromolar range against various cancer cell lines, including HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma) cells .

Antimicrobial Activity

The antimicrobial potential of sulfonamide derivatives has been well-documented. Compounds with similar structural features to this compound have demonstrated antibacterial and antifungal activities.

- Table 1: Antimicrobial Activity of Related Compounds

| Compound | Activity Type | MIC (µg/mL) |

|---|---|---|

| Sulfonamide A | Antibacterial | 32 |

| Sulfonamide B | Antifungal | 16 |

| Dimethyl Derivative | Antibacterial | 64 |

Anti-inflammatory Effects

There is growing evidence that sulfonamide compounds can exhibit anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and modulate immune responses.

The biological activity of this compound can be attributed to several mechanisms:

- Cell Cycle Disruption : Similar compounds have been shown to induce cell cycle arrest in cancer cells at the G2/M phase.

- Apoptosis Induction : Many sulfonamide derivatives trigger apoptosis in tumor cells through the activation of caspases.

- Inhibition of Angiogenesis : Some studies suggest that these compounds can inhibit the formation of new blood vessels necessary for tumor growth.

Recent Studies

Recent investigations into the biological activities of sulfonamide derivatives have highlighted their potential as therapeutic agents. For example:

- A study published in Molecules outlined the synthesis and evaluation of various sulfonamide analogs for their cytotoxicity against cancer cell lines .

- Another research article focused on the structure-activity relationship (SAR) of sulfonamide derivatives, emphasizing modifications that enhance their biological efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.